2-hydroxy-1-benzothiophene-3-carboxamide

COX inhibition 5-lipoxygenase inhibition regioisomer selectivity

Researchers pursuing dual COX/5-LOX or Aurora kinase inhibitors frequently encounter the inactive 3-hydroxy-2-carboxamide isomer series, stalling lead generation. 2-Hydroxy-1-benzothiophene-3-carboxamide (CAS 113721-54-3, MW 193.22) resolves this by providing the essential 2-hydroxy nucleophilic handle for N-alkenylation-a derivatization step inaccessible to generic benzothiophene carboxamides. • Dual COX/5-LOX: Unique 2-OH-3-carboxamide regiochemistry enables bioactive enamido derivatives • Aurora Kinase A/B: Nanomolar potency equipotent to VX-680 (Tozasertib) from this core • Low MW (193.22 Da): Ample room for property-based optimization with maintained ligand efficiency

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
Cat. No. B8684745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-1-benzothiophene-3-carboxamide
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)O)C(=O)N
InChIInChI=1S/C9H7NO2S/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h1-4,12H,(H2,10,11)
InChIKeyQTKIRSNLUKHPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-1-benzothiophene-3-carboxamide: Dual COX/LOX & Kinase Inhibitor Scaffold


2-Hydroxy-1-benzothiophene-3-carboxamide (CAS 113721-54-3, molecular formula C₉H₇NO₂S, MW 193.22 g/mol) is a low-molecular-weight benzothiophene heterocycle featuring a hydroxyl group at the 2-position and a carboxamide at the 3-position [1]. This specific substitution pattern distinguishes it from the isomeric 3-hydroxybenzo[b]thiophene-2-carboxamide series (EP 0160408) and establishes it as a privileged scaffold for generating dual cyclooxygenase (COX)/5-lipoxygenase (5-LOX) inhibitors via N-alkenylation [2]. The compound serves as the synthetic entry point for structurally distinct benzothiophene-3-carboxamide derivatives that have demonstrated nanomolar Aurora kinase A/B inhibition equipotent to VX-680 (Tozasertib) [3], as well as sub-micromolar Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibition when brominated [4].

Regioisomeric Handle 2-Hydroxy-3-carboxamide enables N-alkenylation for dual COX/LOX inhibitor synthesis
Kinase Lead Scaffold Reported Aurora A/B inhibitor equipotency context via 3-carboxamide optimization
Target Scope Versatile core for COX-2-selective, antimalarial PfENR inhibitor discovery programs

2-Hydroxy-1-benzothiophene-3-carboxamide vs. Generic Analogs


Simple benzothiophene-3-carboxamide or benzo[b]thiophene-2-carboxamide analogs lack the 2-hydroxy group that functions as the critical nucleophilic handle for N-alkenylation, the key derivatization step enabling dual COX/5-LOX inhibition [1]. The 2-hydroxy-3-carboxamide regioisomeric arrangement creates an intramolecular hydrogen-bonding network that influences both the reactivity of the 3-carboxamide toward aldehyde/ketone condensation and the resulting enamide geometry, which is absent in the 3-hydroxy-2-carboxamide isomer series (EP 0160408) [1]. Furthermore, bromo-benzothiophene carboxamide derivatives derived from related but distinct regioisomeric scaffolds exhibit divergent PfENR inhibition kinetics: the 2-carboxamide series (e.g., 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide) shows competitive kinetics with cofactor, while substitution pattern alterations shift inhibition modality [2]. The Aurora kinase inhibitor optimization campaign specifically identified benzothiophene-3-carboxamide (not 2-carboxamide) as the productive scaffold, with the 2-position available for further tuning [3].

Required Scaffold Feature Alternative Analog Risk
2-Hydroxy-3-carboxamide regioisomer 3-Hydroxy-2-carboxamide lacks dual COX/5-LOX inhibitory potential (EP 0160408)
Benzothiophene-3-carboxamide core for kinase hinge binding Benzothiophene-2-carboxamide series may alter kinase hinge-binding orientation
Scaffold for slow tight-binding PfENR inhibitors 2-Carboxamide regioisomer may shift inhibition kinetics modality

2-Hydroxy-1-benzothiophene-3-carboxamide: Evidence vs. Analogs


Regioisomer Dictates Dual COX/5-LOX Inhibition

The 2-hydroxy-3-carboxamide regioisomer serves as the required precursor for generating N-alkenyl derivatives with dual COX/5-LOX inhibitory activity, a pharmacological profile not claimed for the isomeric 3-hydroxybenzo[b]thiophene-2-carboxamide series disclosed in EP 0160408 [1]. The unsubstituted 2-hydroxybenzo[b]thiophene-3-carboxamide undergoes condensation with aldehydes, ketones, enol ethers, or epoxides at the 3-carboxamide nitrogen to form the bioactive enamido derivatives, a transformation that exploits the electronic influence of the 2-hydroxy group on the adjacent carboxamide reactivity [1]. The 3-hydroxy-2-carboxamide isomer (EP 0160408) undergoes N-alkenylation at the 2-carboxamide site, yielding compounds with distinct pharmacological profiles that do not include the dual COX/LOX inhibition claimed for the 2-hydroxy-3-carboxamide derivatives [1].

Regioisomer Dictates Dual COX/LOX
Head-to-head
2-Hydroxy-3-carboxamide N-alkenyl derivatives: claimed dual COX/5-LOX inhibition
vs. 3-Hydroxy-2-carboxamide derivatives: no dual COX/LOX claim
Regioisomer determines achievable pharmacological profile
Patent-reported enzyme inhibition context
COX inhibition 5-lipoxygenase inhibition regioisomer selectivity

Aurora Kinase Inhibition Equipotent to VX-680

Optimization of benzothiophene-3-carboxamide derivatives—a scaffold directly accessible from 2-hydroxy-1-benzothiophene-3-carboxamide—yielded compound 36, which inhibits Aurora kinases A and B in vitro in the nanomolar range and is equipotent to the clinical candidate VX-680 (Tozasertib) [1]. Compound 36 diminished HCT 116 cell viability, blocked cytokinesis, and induced apoptosis, with western blot analysis confirming Aurora kinase inhibition equipotency to VX-680 [1]. The benzothiophene-3-carboxamide core was specifically selected for its low molecular weight and tractable SAR, with the 3-carboxamide orientation being essential for kinase hinge-binding interactions [1].

Aurora Kinase Equipotency Context
Cross-study comparable
Benzothiophene-3-carboxamide derivative equipotent to VX-680 in Aurora A/B inhibition
Reported nanomolar range; HCT 116 viability, cytokinesis block, apoptosis induction
Scaffold supports Aurora kinase inhibitor lead optimization
In vitro kinase and cellular assay context
Aurora kinase inhibition cancer therapeutics kinase inhibitor scaffold

Superior Anti-Inflammatory Potency vs. Ibuprofen

Bromo-benzothiophene carboxamide derivatives—obtainable via bromination of the benzothiophene-3-carboxamide core—demonstrate analgesic and anti-inflammatory activity at lower concentrations than the classical NSAID ibuprofen [1]. Compounds 4, 6, and 8 attenuated nociception and inflammation more potently than ibuprofen, acting through selective COX-2 inhibition and disruption of prostaglandin-E2-dependent positive feedback regulation of COX-2 expression [1]. These derivatives also reduced levels of cytokines, chemokines, and neutrophil accumulation at concentrations below those required for ibuprofen, with toxicological studies confirming tolerability [1]. The parent 2-hydroxy scaffold provides the synthetic entry point for installing bromine substituents that enhance COX-2 selectivity and potency [1].

COX-2 Selective Response vs. Ibuprofen
Cross-study comparable
Bromo-benzothiophene derivatives attenuate nociception at lower concentrations than ibuprofen
Selective COX-2 inhibition; disrupted PGE₂ feedback; reduced cytokine/chemokine levels
Reported COX-2-selective anti-inflammatory response context
In vivo rat paw edema model; requires target-specific validation
COX-2 selective inhibition analgesic anti-inflammatory bromo-benzothiophene

PfENR Slow Tight-Binding Inhibition

Bromo-benzothiophene carboxamide derivatives derived from the benzothiophene carboxamide core act as potent, slow tight-binding inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR) [1]. The most potent derivative, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6), exhibited an IC₅₀ of 115 nM against purified PfENR, with a Kᵢ of 18 nM with respect to cofactor and 91 nM with respect to crotonoyl-CoA [1]. These inhibitors displayed competitive kinetics with cofactor and uncompetitive kinetics with substrate, a mechanistic profile that is scaffold-dependent [1]. While compound 6 is a 2-carboxamide regioisomer, the benzothiophene carboxamide patent family (including 3-carboxamide variants) claims both COX-2 and PfENR inhibitory activities, demonstrating the versatility of the core scaffold [2].

PfENR Slow Tight-Binding
Reported
Ki = 18 nM (cofactor), 91 nM (substrate); IC50 = 115 nM
Competitive with NADPH, uncompetitive with crotonoyl-CoA
Supports PfENR binding affinity context for antimalarial lead discovery
Purified recombinant enzyme assay; 3-bromo derivative data
antimalarial PfENR inhibition enoyl-ACP reductase slow tight-binding inhibitor

2-Hydroxy-1-benzothiophene-3-carboxamide: Application Scenarios


Dual COX/5-LOX Lead Generation via N-Alkenylation

Use 2-hydroxy-1-benzothiophene-3-carboxamide as the starting scaffold for synthesizing N-alkenyl derivatives via condensation with aldehydes, ketones, or enol ethers to access dual COX/5-LOX inhibitory activity, a pharmacological profile unattainable from the 3-hydroxy-2-carboxamide regioisomer [1]. This application is supported by the patent demonstration that the 2-hydroxy-3-carboxamide substitution pattern uniquely enables the formation of bioactive enamido derivatives with dual enzyme inhibition [1].

Aurora Kinase A/B Inhibitor Optimization

Employ 2-hydroxy-1-benzothiophene-3-carboxamide as the synthetic precursor for generating Aurora kinase A/B inhibitor libraries, leveraging the demonstrated nanomolar potency and equipotency to VX-680 (Tozasertib) achievable from the benzothiophene-3-carboxamide scaffold [2]. The low molecular weight (193.22 Da) of the parent compound provides ample room for property-based optimization while maintaining ligand efficiency [2].

COX-2-Selective Agents Outperforming Ibuprofen

Utilize 2-hydroxy-1-benzothiophene-3-carboxamide as the core for developing brominated benzothiophene carboxamide derivatives that achieve superior in vivo anti-inflammatory and analgesic potency compared to ibuprofen, through selective COX-2 inhibition and disruption of prostaglandin-E2 positive feedback regulation [3]. Toxicological studies indicate that these derivatives are well-tolerated, supporting further preclinical development [3].

PfENR Antimalarial Discovery via Slow Tight-Binding

Deploy 2-hydroxy-1-benzothiophene-3-carboxamide as a scaffold for generating PfENR inhibitors with slow tight-binding kinetics, building on the demonstrated 115 nM IC₅₀ and 18 nM Kᵢ achieved by bromo-benzothiophene carboxamide derivatives [4]. The characterized competitive-with-cofactor and uncompetitive-with-substrate inhibition mechanism provides a rational basis for structure-based design against this validated antimalarial target [4].

Application
Selection Property
Validation Focus
Dual COX/LOX Inhibitor Synthesis
N-Alkenylation via 2-hydroxy-3-carboxamide regioisomer
Patent-reported dual enzyme inhibition profile
Aurora Kinase Inhibitor Lead Optimization
Benzothiophene-3-carboxamide core; low MW scaffold
Reported equipotency context to VX-680 (Tozasertib)
COX-2-Selective Anti-Inflammatory Research
Brominated derivative; COX-2 selectivity context
COX-1/COX-2 enzyme selectivity and cytokine modulation assays
PfENR Antimalarial Target Engagement
Slow tight-binding kinetics scaffold
PfENR binding affinity and inhibition mechanism review
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